molecular formula C₄₃H₅₃NO₁₄ B000913 Docetaxel CAS No. 114977-28-5

Docetaxel

Cat. No. B000913
M. Wt: 807.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-VCVYQWHSSA-N
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Description

Synthesis Analysis

Docetaxel is synthesized from 10-deacetylbaccatin III, a precursor derived from the European yew tree. The synthesis involves selective protection of hydroxyl groups, followed by condensation with specific carboxylic acids, and finally deprotection. This process yields docetaxel with an overall yield of about 56% (Lin Chun-xiang, 2009). Novel analogues and prodrugs of docetaxel have been synthesized to enhance its properties, such as water solubility and therapeutic efficacy (Du et al., 2007), (Ma et al., 2016).

Molecular Structure Analysis

Docetaxel's molecular structure is complex, featuring a taxane core with a baccatin III framework and a side chain at the C-13 position. This structure is crucial for its interaction with microtubules. Various modifications to the docetaxel structure, such as the introduction of different side chains and functional groups, have been explored to enhance its pharmacological properties (Gao et al., 2012).

Chemical Reactions and Properties

Docetaxel participates in various chemical reactions during its synthesis, including protection/deprotection of functional groups, esterification, and condensation reactions. These reactions are critical for modifying its chemical structure to improve its solubility, stability, and bioavailability. For instance, docetaxel esters of malic acid have shown improved water solubility and act as prodrugs, being converted back to docetaxel in the human body (Du et al., 2007).

Physical Properties Analysis

The physical properties of docetaxel, such as solubility and stability, are influenced by its chemical structure and the presence of functional groups. Modifications to its structure, like the conjugation with hydrophilic groups or the synthesis of prodrugs, have been employed to enhance its solubility and therapeutic potential. For example, docetaxel conjugated to polyethylene glycol (PEG) shows improved solubility and a capacity for sustained release (Hami et al., 2014).

Chemical Properties Analysis

Docetaxel's chemical properties, such as reactivity and the mechanism of action, stem from its complex molecular structure. Its interaction with tubulin, a protein essential for microtubule formation, highlights its mechanism of action at the molecular level. Research into docetaxel's chemical properties has led to the development of derivatives with altered pharmacokinetic profiles to overcome resistance mechanisms and improve efficacy (Iwao-Koizumi et al., 2005).

Scientific Research Applications

  • Chemotherapy Optimization : Research on docetaxel-based chemotherapy focuses on reducing variability, optimizing dosing schedules, and reversing drug resistance to improve patient outcomes (Engels et al., 2005).

  • Combination Therapies and Antiangiogenic Agent : Investigations explore its use in combination therapies and as an antiangiogenic agent. A pharmacokinetic model has been developed to predict plasma and tissue levels of docetaxel, optimizing therapeutic benefits while minimizing toxicity (Bradshaw-Pierce et al., 2007).

  • Nanoparticle Delivery Systems : Docetaxel-loaded silk fibroin nanoparticles have shown increased cytotoxic potential against breast cancer cell lines, presenting a nontoxic, biocompatible delivery vehicle for enhanced therapeutic outcomes (Al Saqr et al., 2021).

  • Resistance Mechanisms in Breast Cancer : The resistance of breast cancer to docetaxel has been linked to the increased expression of miR-34a, highlighting a potential therapeutic target (Kastl et al., 2011).

  • Enhanced Bioavailability with C60-Fullerenes : A C60-fullerenes-docetaxel conjugate has been shown to enhance bioavailability by 4.2 times and decrease drug clearance by 50%, leading to increased efficacy and reduced dosage requirements (Raza et al., 2015).

  • Broad Application in Oncology : Docetaxel is widely applied in treating various malignancies, including breast cancer, ovarian cancer, non-small cell lung cancer, and prostate cancer (Wen et al., 2016).

  • Enhancing Cancer Vaccine Efficacy : Combining docetaxel with recombinant cancer vaccines has been shown to enhance T-cell responses and reduce tumor burden, suggesting potential clinical benefits (Garnett et al., 2008).

  • Clinical Expansion and Efficacy : Docetaxel's clinical use has expanded across over 90 countries, driven by ongoing preclinical and clinical investigations, leading to improved strategies for cancer treatment (Earhart, 1999).

Safety And Hazards

Docetaxel may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child . It may cause harm to breastfed babies . It is also known to cause hypersensitivity reactions, including fatal anaphylaxis .

Future Directions

Current research efforts are centered on defining its role in adjuvant therapy and exploring the clinical significance of the reported preclinical synergy between it and trastuzumab in HER-2-overexpressing breast cancer . Further studies are needed to explore the potential role of ethanol, PS80, and the unbound fraction of DTX in the development of enterocolitis in patients treated with DTX .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040464
Record name Docetaxel
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Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Insoluble, 1.27e-02 g/L
Record name Docetaxel
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use., Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.
Record name Docetaxel
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Product Name

Docetaxel

CAS RN

114977-28-5
Record name Docetaxel
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Record name Docetaxel [INN]
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Record name DOCETAXEL ANHYDROUS
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Record name DOCETAXEL
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Record name Docetaxel
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 °C
Record name Docetaxel
Source DrugBank
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Record name DOCETAXEL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
JE Cortes, R Pazdur - Journal of Clinical Oncology, 1995 - ascopubs.org
… From the literature and manufacturer's data, we detail docetaxel's activity, tolerability, and pharmacokinetics in preclinical and phase I studies and its activity and side effects in phase II …
Number of citations: 677 ascopubs.org
SJ Clarke, LP Rivory - Clinical pharmacokinetics, 1999 - Springer
… Docetaxel has significant activity in breast, non– small-cell lung, ovarian and head and neck cancers. Docetaxel … III studies, and the disposition of docetaxel after such treatment is best …
Number of citations: 562 link.springer.com
K Gelmon - The Lancet, 1994 - elibrary.ru
Features the taxoids, a class of antineoplastic agents. Chemical structures of paclitaxel and docetaxel, which are two kinds of taxoids; History of taxoid development; Mechanism of …
Number of citations: 311 elibrary.ru
F Lavelle, MC Bissery, C Combeau, JF Riou… - Seminars in …, 1995 - europepmc.org
… Docetaxel has been found to promote tubulin assembly in microtubules … docetaxel acts as a mitotic spindle poison and induces a mitotic block in proliferating cells. In vitro, the docetaxel …
Number of citations: 247 europepmc.org
J Baker, J Ajani, F Scotté, D Winther, M Martin… - European journal of …, 2009 - Elsevier
Docetaxel is an effective treatment approved in five key … of the published work on specific docetaxel-related side effects … to the majority of docetaxel regimens and indications and of …
Number of citations: 308 www.sciencedirect.com
Q Tan, X Liu, X Fu, Q Li, J Dou… - Expert opinion on drug …, 2012 - Taylor & Francis
Introduction: Docetaxel (DTX) has been proven as one of the most important cytotoxic agents, and its clinical efcacy against many cancers is superior to paclitaxel. DTX in commercial …
Number of citations: 81 www.tandfonline.com
J Verweij, M Clavel, B Chevalier - Annals of Oncology, 1994 - Elsevier
… Paclitaxel and docetaxel are the two presently clinically available representatives of the … , and docetaxel appears twice as active in depolymerization inhibition. In vitro docetaxel also …
Number of citations: 456 www.sciencedirect.com
MC Bissery, G Nohynek, GJ Sanderink… - Anti-cancer …, 1995 - journals.lww.com
… Docetaxel is a taxoid which is currently in phase II/III clinical … In vitro, the docetaxel concentrations required to reduce … found very sensitive to iv docetaxel and complete regressions …
Number of citations: 409 journals.lww.com
KA Lyseng-Williamson, C Fenton - Drugs, 2005 - Springer
… In vitro and in vivo, docetaxel has antineoplastic activity against a wide … of docetaxel are linear at clinically relevant doses and are consistent with a three-compartment model. Docetaxel …
Number of citations: 295 link.springer.com
FK Engels, RAA Mathot, J Verweij - Anti-cancer drugs, 2007 - journals.lww.com
… docetaxel (Taxotere) is formulated in the nonionic surfactant polysorbate 80 (Tween 80). Early in the clinical development of docetaxel, it became clear that docetaxel … of docetaxel. More …
Number of citations: 233 journals.lww.com

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